molecular formula C30H60O2 B14549445 2,2-Dibutyl-4,6,8,10-tetraethyltetradecanoic acid CAS No. 62179-70-8

2,2-Dibutyl-4,6,8,10-tetraethyltetradecanoic acid

Cat. No.: B14549445
CAS No.: 62179-70-8
M. Wt: 452.8 g/mol
InChI Key: XQMHNBYCDJZIDX-UHFFFAOYSA-N
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Description

2,2-Dibutyl-4,6,8,10-tetraethyltetradecanoic acid is a synthetic organic compound known for its unique structural properties It is characterized by the presence of multiple butyl and ethyl groups attached to a tetradecanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibutyl-4,6,8,10-tetraethyltetradecanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the tetradecanoic acid backbone, followed by the introduction of butyl and ethyl groups through alkylation reactions. Common reagents used in these reactions include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as catalytic hydrogenation and distillation. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibutyl-4,6,8,10-tetraethyltetradecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The butyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alkyl halides, sulfonates, strong nucleophiles like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dibutyl-4,6,8,10-tetraethyltetradecanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,2-Dibutyl-4,6,8,10-tetraethyltetradecanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors The compound’s bulky butyl and ethyl groups may influence its binding affinity and specificity, leading to modulation of biological pathways

Comparison with Similar Compounds

Similar Compounds

    Diisobutyl phthalate: A phthalate ester used as a plasticizer with similar structural features but different functional groups.

    Dibutyl phthalate: Another phthalate ester with comparable applications in industry and research.

Uniqueness

2,2-Dibutyl-4,6,8,10-tetraethyltetradecanoic acid stands out due to its unique combination of butyl and ethyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

62179-70-8

Molecular Formula

C30H60O2

Molecular Weight

452.8 g/mol

IUPAC Name

2,2-dibutyl-4,6,8,10-tetraethyltetradecanoic acid

InChI

InChI=1S/C30H60O2/c1-8-15-18-25(11-4)21-26(12-5)22-27(13-6)23-28(14-7)24-30(29(31)32,19-16-9-2)20-17-10-3/h25-28H,8-24H2,1-7H3,(H,31,32)

InChI Key

XQMHNBYCDJZIDX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC(CC)CC(CC)CC(CC)CC(CCCC)(CCCC)C(=O)O

Origin of Product

United States

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